molecular formula C3H7NO2 B12423184 L-Alanine-15N,d4

L-Alanine-15N,d4

Cat. No.: B12423184
M. Wt: 94.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-GIJHUWHDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-15N,d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Alanine molecule. The synthesis involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation or chemical synthesis. The microbial fermentation method uses genetically engineered microorganisms to produce the labeled amino acid, while the chemical synthesis method involves multiple steps of chemical reactions to incorporate the isotopes .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-15N,d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the isotopes .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as keto-alanine and substituted alanine derivatives .

Scientific Research Applications

L-Alanine-15N,d4 has a wide range of scientific research applications, including:

Mechanism of Action

L-Alanine-15N,d4 exerts its effects by participating in various metabolic pathways. It is involved in the transamination process, where it is converted from pyruvate by transamination. This process is crucial for sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system .

Comparison with Similar Compounds

L-Alanine-15N,d4 is unique due to its dual labeling with deuterium and nitrogen-15 isotopes. Similar compounds include:

These similar compounds are used in various research applications but do not offer the same dual labeling advantages as this compound.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

94.11 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D,4+1

InChI Key

QNAYBMKLOCPYGJ-GIJHUWHDSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])[15NH2]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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